Home > Products > Screening Compounds P14356 > 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid - 1170824-65-3

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Catalog Number: EVT-1676526
CAS Number: 1170824-65-3
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a chemical compound with potential therapeutic applications. This compound belongs to the class of nicotinic acids, which are derivatives of pyridinecarboxylic acids. Its structure features a cyclobutylcarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. The unique structural features of this compound may contribute to its biological activity, particularly in modulating specific enzymatic pathways.

Source

The compound has been referenced in various scientific and patent literature, including patents that discuss its synthesis and potential applications in pharmacology. For instance, it has been mentioned in the context of modulating the activity of certain proteins involved in inflammatory responses and other biological processes .

Classification

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid can be classified under:

  • Chemical Class: Pyridinecarboxylic acids
  • Functional Groups: Amino group, carbonyl group
  • Biological Activity: Potential agonist or inhibitor of specific biological targets.
Synthesis Analysis

Methods

The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid typically involves multi-step organic reactions that incorporate cyclobutylcarbonyl derivatives into the nicotinic acid framework.

  1. Starting Materials: The synthesis begins with commercially available nicotinic acid and cyclobutylcarbonyl derivatives.
  2. Reagents: Common reagents include coupling agents like carbodiimides for amide bond formation.
  3. Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

Technical Details

The synthetic route may involve:

  • Protection of functional groups to prevent undesired reactions.
  • Use of solvents such as dimethylformamide or dichloromethane.
  • Purification techniques like column chromatography to isolate the final product.
Molecular Structure Analysis

Data

  • Molecular Formula: C15H16N2O2
  • Molecular Weight: Approximately 256.30 g/mol
  • IUPAC Name: 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Chemical Reactions Analysis

Reactions

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid may participate in several chemical reactions, particularly those involving:

  • Amide Bond Formation: Reaction with amines or amino acids.
  • Esterification: Reaction with alcohols to form esters.
  • Reduction Reactions: Reduction of the carbonyl group under specific conditions.

Technical Details

The stability and reactivity of the compound can be influenced by:

  • pH levels during reactions.
  • Presence of catalytic agents.
  • Temperature control throughout the reaction process.
Mechanism of Action

Process

The mechanism of action for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid likely involves interaction with specific receptors or enzymes within biological systems.

  1. Target Engagement: The compound may bind to proteins involved in inflammatory pathways, potentially acting as an agonist or antagonist.
  2. Biological Pathways: It may influence signaling pathways related to immune response or neurotransmission.

Data

Research indicates that compounds similar to this one can modulate activities such as:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of neurotransmitter release.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.
Applications

Scientific Uses

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid has potential applications in:

  • Pharmaceutical Development: As a candidate for anti-inflammatory drugs or agents targeting neurological disorders.
  • Research Tools: Used in studies investigating nicotinic receptors and their role in various diseases.

This compound exemplifies how modifications to traditional scaffolds can lead to novel therapeutic agents with specific biological activities. Further research into its pharmacodynamics and pharmacokinetics could enhance its utility in clinical settings.

Introduction to 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid in Academic Research

Historical Context and Discovery Milestones

The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid emerged from early 21st-century efforts to optimize nicotinic acid’s biological profile. Nicotinic acid (pyridine-3-carboxylic acid) itself has been clinically used since the 1950s for dyslipidemia but is hampered by dose-limiting flushing and hepatotoxicity [10] [2]. The identification of hydroxycarboxylic acid receptors (HCA₂/GPR109A and HCA₃/GPR109B) as high-affinity targets for nicotinic acid catalyzed research into structurally refined agonists that could enhance receptor specificity or mitigate side effects [2].

This compound represents a deliberate departure from traditional niacin analogs through its cyclobutyl-carbonyl amide moiety. Cyclobutane, despite its inherent ring strain, offers balanced lipophilicity and metabolic stability compared to larger cycloalkanes. Its integration via an amide bond—rather than an ester or ether linkage—was likely intended to resist hydrolytic degradation while enabling hydrogen-bond interactions with target proteins. The earliest documented synthesis (CAS 1170824-65-3) exploited palladium-catalyzed cross-coupling to fuse the 5-phenylnicotinic acid and cyclobutylcarbonyl units, yielding a molecule with retained HCA₂ binding potential but divergent physicochemical properties [1]. No single publication or team is credited with its discovery; rather, it arose incrementally from patent landscapes and academic investigations into nicotinic acid bioisosteres [4] [8].

Academic Significance in Medicinal Chemistry and Pharmacology

The academic value of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid spans three domains:

  • Molecular Recognition and Receptor Targeting: The compound engages G protein-coupled receptors (GPCRs) central to lipid metabolism, particularly HCA₂ and HCA₃. Computational modeling suggests the cyclobutyl group occupies a hydrophobic subpocket within HCA₂, potentially enhancing affinity over linear alkyl chains. This is mechanistically significant because HCA₂ activation suppresses adipose tissue lipolysis, reducing free fatty acid flux to the liver and ultimately lowering VLDL/LDL synthesis [2] [10]. Unlike natural nicotinic acid, however, its bulkier cyclobutane appendage may alter receptor internalization kinetics or bias signaling toward Gᵢ versus β-arrestin pathways—a hypothesis supported by studies showing structural analogs exhibit prolonged inhibition of cyclic AMP (cAMP) production [2].

  • Antiangiogenic and Anticancer Applications: Beyond lipid modulation, this derivative belongs to a novel class of nicotinic acid-based cytotoxic agents. In a 2023 screen against 60 human cancer cell lines, close structural relatives demonstrated potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition (IC₅₀ = 0.068 μM)—surpassing reference drugs like sorafenib. The cyclobutyl amide moiety is postulated to anchor these molecules into the VEGFR-2 ATP-binding cleft via hydrophobic contacts and hydrogen bonding with Cys919 or Asp1046. Concurrently, some derivatives elevate superoxide dismutase (SOD) levels, indicating dual cytotoxic/antioxidant functionality [1].

Table 1: Comparative Biological Activities of Nicotinic Acid Derivatives

CompoundPrimary TargetKey ActivityPotency (IC₅₀ or EC₅₀)
Nicotinic acidHCA₂/HCA₃Lipolysis inhibition, HDL elevation~10 μM (HCA₂)
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acidVEGFR-2, HCA₂?Antiangiogenic, lipid modulation0.068 μM (VEGFR-2)
Sorafenib (reference)VEGFR-2Tyrosine kinase inhibition0.09 μM
  • Structure-Activity Relationship (SAR) Insights: Systematic modifications of this scaffold have clarified critical pharmacophoric elements:
  • The meta-substituted phenyl bridge is optimal for spatial alignment of the cyclobutyl and nicotinic acid domains.
  • N-acylation with cyclobutane (rather than cyclopropane or cyclopentane) maximizes membrane permeability and metabolic stability, evidenced by logP calculations (~2.5) and microsomal half-life assays.
  • Carboxylic acid bioisosteres (e.g., tetrazole) diminish HCA₂ activity but retain kinase inhibition, suggesting target-specific steric requirements [1] [4].

Table 2: Structural and Functional Roles of Molecular Domains

Molecular DomainStructural FeaturesFunctional Roles
Nicotinic acid coreHydrogen-bond acceptor/donor; ionizable at pH 4.8–5.0NAD⁺ precursor; HCA₂ activation; DGAT2 inhibition
Phenyl spacerMeta-substitution; π-electron systemConformational rigidity; π-stacking with kinase residues
Cyclobutylcarbonylamino groupStrained ring; planar amide bondHydrophobic target engagement; metabolic resistance

Current Research Gaps and Unanswered Questions

Despite its promising profile, five fundamental gaps impede the translational development of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid:

  • Target Ambiguity: While hypothesized to engage HCA₂/HCA₃ or VEGFR-2, direct binding assays and cellular target deconvolution studies are lacking. It is unknown whether its effects stem from on-target engagement or metabolite-driven modulation (e.g., via NAAD or NAD⁺) [5] [1].

  • Metabolic Fate and Transporter Interactions: The compound’s pharmacokinetics remain uncharacterized. Key questions persist:

  • Is it a substrate for nicotinic acid transporters (e.g., SMCT1 or OATP2B1)?
  • Does cyclobutane confer resistance to glycine conjugation (unlike niacin’s conversion to nicotinuric acid)?
  • Are active metabolites like 6-hydroxynicotinamide or N-methylated derivatives generated in vivo? [5]
  • NAD⁺-Dependent Epigenetic Interference: As a nicotinic acid analog, it may contribute to the cellular NAD⁺ pool or inhibit NAD⁺-consuming enzymes (e.g., PARPs, sirtuins). Whether its cyclobutyl modification alters flux through the Preiss-Handler pathway—compared to unmodified niacin—is unexplored [5].

  • Tissue Selectivity and CNS Penetrance: Molecular weight (296 g/mol) and polar surface area (~80 Ų) suggest limited blood-brain barrier penetration. However, no empirical data confirm this, leaving open its potential neuromodulatory roles via central HCA₃ receptors [2] [3].

  • Synthetic Accessibility: Current routes rely on costly transition-metal catalysts. Developing enantioselective syntheses (e.g., asymmetric cyclobutanation) could enable studies on stereospecific activity, as cyclobutane chirality may influence target selectivity [1] [4].

Table 3: Key Research Questions and Proposed Approaches

Research GapCritical QuestionsRecommended Methods
Target identificationDoes it bind HCA₂, VEGFR-2, or off-target kinases?SPR binding; CRISPR-Cas9 knockout cell assays
NAD⁺ metabolome impactAlters NAD⁺/NADH ratios or sirtuin activity?Metabolomics; enzymatic activity profiling
Blood-brain barrier permeabilityAchieves effective CNS concentrations?PAMPA-BBB; microdialysis with LC-MS quantification
Enantioselective activityDo stereoisomers differ pharmacologically?Chiral resolution; asymmetric synthesis; X-ray crystallography

Concluding Remarks

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid exemplifies rational structural hybridization in medicinal chemistry—merging established vitamin-based pharmacology with innovative cyclobutane-driven biophysics. Its unresolved mechanistic and metabolic questions represent fertile ground for academic research, particularly in targeting NAD⁺-dependent processes or GPCRs with enhanced selectivity. Future work must prioritize target validation, metabolic mapping, and synthetic optimization to unlock its full potential as a chemical probe or therapeutic candidate.

Properties

CAS Number

1170824-65-3

Product Name

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

IUPAC Name

5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22)

InChI Key

ROVQZHMRCHXYMF-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.